molecular formula C28H32N2O4 B2968041 N-[3-(2,6-dimethylmorpholino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]-N-(4-isopropyl-3-methylphenyl)acetamide CAS No. 866153-70-0

N-[3-(2,6-dimethylmorpholino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]-N-(4-isopropyl-3-methylphenyl)acetamide

Cat. No.: B2968041
CAS No.: 866153-70-0
M. Wt: 460.574
InChI Key: VQRYVBFIOLMVIE-UHFFFAOYSA-N
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Description

N-[3-(2,6-Dimethylmorpholino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]-N-(4-isopropyl-3-methylphenyl)acetamide is a synthetic compound featuring a naphthalene-derived core modified with a 2,6-dimethylmorpholine moiety and an acetanilide group substituted with isopropyl and methyl groups. Its structure combines a 1,4-dioxo-naphthalenyl scaffold, which is often associated with redox-active properties, and a bulky aromatic substituent that may influence steric interactions in biological or chemical systems.

Properties

IUPAC Name

N-[3-(2,6-dimethylmorpholin-4-yl)-1,4-dioxonaphthalen-2-yl]-N-(3-methyl-4-propan-2-ylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O4/c1-16(2)22-12-11-21(13-17(22)3)30(20(6)31)26-25(29-14-18(4)34-19(5)15-29)27(32)23-9-7-8-10-24(23)28(26)33/h7-13,16,18-19H,14-15H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQRYVBFIOLMVIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=C(C(=O)C3=CC=CC=C3C2=O)N(C4=CC(=C(C=C4)C(C)C)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(2,6-dimethylmorpholino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]-N-(4-isopropyl-3-methylphenyl)acetamide is a compound of interest due to its potential biological activities. The naphthalene moiety in its structure is known for contributing to various pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, highlighting relevant research findings and case studies.

Chemical Structure

The compound's structure can be represented as follows:

C28H32N2O4\text{C}_{28}\text{H}_{32}\text{N}_{2}\text{O}_{4}

This structure features a naphthalene core substituted with a morpholine ring and an acetamide group, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds containing naphthalene derivatives exhibit a range of biological activities:

  • Anticancer Activity : Several studies have reported that naphthalene derivatives can inhibit cancer cell proliferation and induce apoptosis. For instance, compounds similar to the one in focus have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and others .
  • Antibacterial and Antifungal Properties : The presence of the naphthalene ring often correlates with enhanced antibacterial and antifungal activities. These compounds can disrupt microbial cell membranes or inhibit enzyme functions critical for microbial survival .
  • Anti-inflammatory Effects : Naphthalene derivatives may also exhibit anti-inflammatory properties by modulating inflammatory pathways and reducing cytokine production .

Case Studies

  • Anticancer Evaluation :
    • A study synthesized various naphthalene-substituted compounds and evaluated their anticancer properties. One compound demonstrated remarkable in vitro cytotoxicity by inducing cell cycle arrest and apoptosis in MDA-MB-231 cells. It also showed no apparent toxicity in acute toxicity assays at doses up to 20 mg/kg in mice .
  • Mechanistic Insights :
    • Molecular docking studies revealed that certain naphthalene derivatives interact favorably with the active sites of key enzymes involved in cancer progression, such as VEGFR-2. These interactions include hydrogen bonds and pi-pi stacking interactions that enhance binding affinity .
  • Structure-Activity Relationship (SAR) :
    • Research has shown that modifications to the naphthalene ring can significantly impact biological activity. For example, substituents on specific positions of the naphthalene ring have been linked to increased potency against cancer cells .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against MDA-MB-231 cells
AntibacterialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine production

Structure-Activity Relationships

Substituent PositionModification TypeEffect on Activity
1st PositionMethyl substitutionIncreased activity
2nd PositionEthyl substitutionModerate activity
3rd PositionHydroxyl groupEnhanced binding affinity

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s closest analogs differ in the heterocyclic amine group attached to the naphthalenyl core.

Structural Differences

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) Key Structural Features
N-[3-(2,6-Dimethylmorpholino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]-N-(4-isopropyl-3-methylphenyl)acetamide (Target) 2,6-Dimethylmorpholine C28H31N2O4* 459.56 Six-membered morpholine ring with two methyl groups; oxygen atoms enhance polarity
N-(1,4-Dioxo-3-piperidino-1,4-dihydro-2-naphthalenyl)-N-(4-isopropyl-3-methylphenyl)acetamide (CAS 41957-45-3) Piperidine C27H30N2O3 430.54 Six-membered piperidine ring (no oxygen); less polar than morpholine derivatives
N-[1,4-Dioxo-3-(1-pyrrolidinyl)-1,4-dihydro-2-naphthalenyl]-N-(4-isopropyl-3-methylphenyl)acetamide Pyrrolidine C26H28N2O3 416.51 Five-membered pyrrolidine ring; compact structure with higher steric flexibility

*Calculated based on molecular formula.

Physicochemical and Functional Implications

  • Polarity and Solubility : The target compound’s 2,6-dimethylmorpholine group introduces two oxygen atoms, likely increasing polarity and aqueous solubility compared to piperidine (CAS 41957-45-3) and pyrrolidine (C26H28N2O3) analogs . This could enhance bioavailability in pharmacological contexts.
  • Metabolic Stability : Morpholine derivatives are often more resistant to oxidative metabolism than piperidine or pyrrolidine analogs due to the oxygen atoms’ electron-withdrawing effects .

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